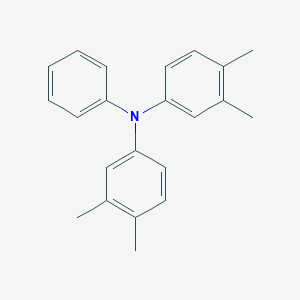

n,n-Bis(3,4-dimethylphenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,n-Bis(3,4-dimethylphenyl)aniline is a useful research compound. Its molecular formula is C22H23N and its molecular weight is 301.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

n,n-Bis(3,4-dimethylphenyl)aniline, a derivative of aniline, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound through diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by two 3,4-dimethylphenyl groups attached to a central aniline moiety. Its structure can be represented as follows:

This compound's molecular structure influences its interaction with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research indicates that it may modulate the activity of enzymes involved in cell proliferation and apoptosis, contributing to its anticancer effects. The compound's mechanism includes:

- Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell growth.

- Receptor Binding : The compound could bind to receptors that regulate cell signaling pathways associated with cancer progression.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Moderate inhibition |

| HCT-116 (Colon) | 8.2 | Significant inhibition |

| A549 (Lung) | 12.0 | Moderate inhibition |

| PC-3 (Prostate) | 9.5 | Significant inhibition |

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

In a recent study, this compound showed promising results in inhibiting the proliferation of MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that this compound exhibits moderate antimicrobial activity against both bacterial and fungal strains .

Case Studies

-

Anticancer Study :

A study conducted by Zhang et al. assessed the efficacy of this compound on various cancer cell lines using a TRAP PCR-ELISA assay. The compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value lower than many existing chemotherapeutics . -

Antimicrobial Study :

In another investigation focusing on the antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations that suggest potential for further development as an antimicrobial agent .

Applications De Recherche Scientifique

Organic Synthesis

n,n-Bis(3,4-dimethylphenyl)aniline serves as an important intermediate in organic synthesis. It can be utilized in the production of various organic compounds, including dyes and pharmaceuticals. The compound is particularly useful in the synthesis of complex organic molecules due to its ability to participate in electrophilic aromatic substitution reactions.

Case Study: Synthesis of Dyes

In a study exploring the synthesis of novel dyes, this compound was employed as a precursor to synthesize azo dyes. These dyes demonstrated excellent thermal stability and vivid colors, making them suitable for textile applications .

Electronic Materials

The compound has been investigated for its potential applications in electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance the efficiency of charge transport in these devices.

Case Study: OLED Applications

Research has shown that incorporating this compound into OLED structures improves device performance by increasing luminescence efficiency and stability under operational conditions . This is attributed to its favorable energy levels and charge mobility characteristics.

Catalysis

This compound has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energies makes it a valuable component in catalytic systems.

Case Study: Catalytic Reactions

In a recent study, this compound was used as a catalyst for the synthesis of amides from carboxylic acids and amines under mild conditions. The reaction demonstrated high yields and selectivity, showcasing the compound's utility in synthetic chemistry .

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for industrial use.

Case Study: Polymer Blends

Research indicates that blending this compound with polycarbonate results in improved impact resistance and thermal properties. This makes the blend suitable for applications requiring durable materials .

Fluorescent Dyes

This compound has been studied for its potential as a fluorescent dye due to its strong luminescent properties when incorporated into various matrices.

Case Study: Fluorescence Quenching Studies

A study on fluorescence quenching revealed that this compound can effectively quench fluorescence in certain dye systems when used alongside nanoparticles. This property is useful in developing sensors and imaging agents .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The methyl groups on the aromatic rings activate the benzene rings toward electrophilic substitution. Reactions typically occur at the ortho and para positions relative to the methyl substituents.

Key Findings :

- Nitration yields mono- or di-nitro products depending on stoichiometry.

- Bromination under Friedel-Crafts conditions produces para-bromo derivatives due to steric hindrance from methyl groups.

Oxidation Reactions

The amine group and aromatic rings can undergo oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Amine Oxidation | KMnO₄ in acidic medium | Nitroso or nitro derivatives | |

| Ring Oxidation | CrO₃ in acetic acid | Quinone-like structures |

Key Findings :

- Oxidation with KMnO₄ selectively targets the amine group, forming nitroso intermediates.

- Chromium-based oxidants degrade aromatic rings to yield quinones.

Reduction Reactions

While tertiary amines are generally resistant to reduction, the aromatic system can be hydrogenated.

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-3,4-dimethyl-N-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N/c1-16-10-12-21(14-18(16)3)23(20-8-6-5-7-9-20)22-13-11-17(2)19(4)15-22/h5-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSWDYVIGJBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.